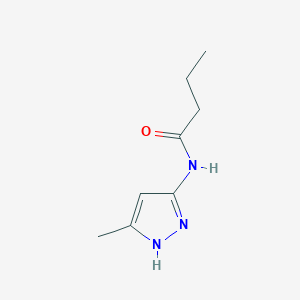![molecular formula C20H13N B12518014 Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-40-4](/img/structure/B12518014.png)
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a hexene-1,5-diynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions One common method starts with the preparation of the 4-methylphenylacetylene, which is then subjected to a series of coupling reactions to introduce the hexene-1,5-diynyl chain
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism by which benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The hexene-1,5-diynyl chain may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 2-(4-methylphenyl)-: This compound has a similar structure but lacks the hexene-1,5-diynyl chain.
4-Methyl-2-biphenylcarbonitrile: Another related compound with a biphenyl structure and a nitrile group.
Uniqueness
The presence of the hexene-1,5-diynyl chain in benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]- distinguishes it from other similar compounds. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
685830-40-4 |
|---|---|
Fórmula molecular |
C20H13N |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
2-[6-(4-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-12-14-18(15-13-17)8-4-2-3-5-9-19-10-6-7-11-20(19)16-21/h2-3,6-7,10-15H,1H3 |
Clave InChI |
KTSSDKXIVFKYLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
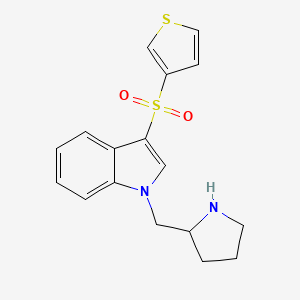
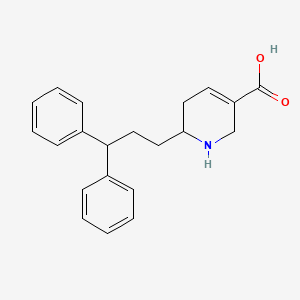
![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
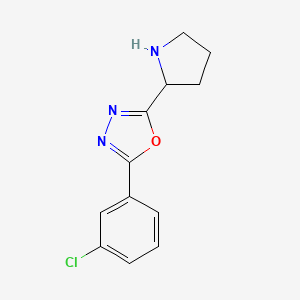
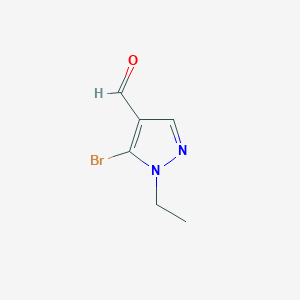
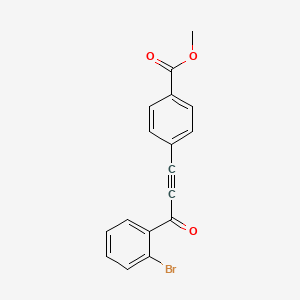

![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
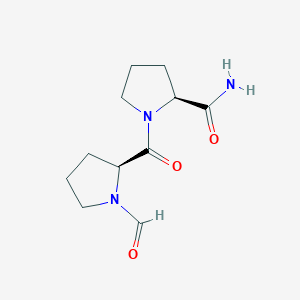
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
